(2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide is a synthetic organic compound with a complex structure It features a dimethylamino group, a pyrimidinyl-substituted cyclopropyl group, and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Pyrimidine Substitution: The 2-methylpyrimidine moiety can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl intermediate is replaced by the pyrimidine ring.
Formation of the Butenamide Moiety: The final step involves the formation of the butenamide structure through a condensation reaction between an appropriate amine and a butenoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may serve as a lead compound for drug development. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrimidine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar cyclohexylamine structure.
4-Iodobenzoic Acid: An aromatic carboxylic acid with a similar substitution pattern.
Uniqueness
(2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide is unique due to its combination of a cyclopropyl group with a pyrimidine ring and a butenamide moiety. This structural arrangement provides distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-15-9-6-12(16-11)14(7-8-14)17-13(19)5-4-10-18(2)3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPNSPTVSPSSLX-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CC2)NC(=O)C=CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)C2(CC2)NC(=O)/C=C/CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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